Cas no 1805194-83-5 (Ethyl 2-(difluoromethyl)-3-fluoro-5-iodopyridine-6-carboxylate)

Ethyl 2-(difluoromethyl)-3-fluoro-5-iodopyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(difluoromethyl)-3-fluoro-5-iodopyridine-6-carboxylate
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- インチ: 1S/C9H7F3INO2/c1-2-16-9(15)7-5(13)3-4(10)6(14-7)8(11)12/h3,8H,2H2,1H3
- InChIKey: RSFAHUCNKFPRDY-UHFFFAOYSA-N
- SMILES: IC1C=C(C(C(F)F)=NC=1C(=O)OCC)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 255
- トポロジー分子極性表面積: 39.2
- XLogP3: 2.8
Ethyl 2-(difluoromethyl)-3-fluoro-5-iodopyridine-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029036346-250mg |
Ethyl 2-(difluoromethyl)-3-fluoro-5-iodopyridine-6-carboxylate |
1805194-83-5 | 95% | 250mg |
$989.80 | 2022-04-01 | |
Alichem | A029036346-1g |
Ethyl 2-(difluoromethyl)-3-fluoro-5-iodopyridine-6-carboxylate |
1805194-83-5 | 95% | 1g |
$2,837.10 | 2022-04-01 | |
Alichem | A029036346-500mg |
Ethyl 2-(difluoromethyl)-3-fluoro-5-iodopyridine-6-carboxylate |
1805194-83-5 | 95% | 500mg |
$1,786.10 | 2022-04-01 |
Ethyl 2-(difluoromethyl)-3-fluoro-5-iodopyridine-6-carboxylate 関連文献
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
Ethyl 2-(difluoromethyl)-3-fluoro-5-iodopyridine-6-carboxylateに関する追加情報
Recent Advances in the Application of Ethyl 2-(difluoromethyl)-3-fluoro-5-iodopyridine-6-carboxylate (CAS: 1805194-83-5) in Chemical Biology and Pharmaceutical Research
Ethyl 2-(difluoromethyl)-3-fluoro-5-iodopyridine-6-carboxylate (CAS: 1805194-83-5) has emerged as a promising intermediate in the synthesis of novel bioactive compounds, particularly in the fields of medicinal chemistry and drug discovery. This heterocyclic compound, characterized by its unique difluoromethyl and iodo substituents, has garnered significant attention due to its potential applications in the development of pharmaceuticals targeting various diseases, including cancer, infectious diseases, and neurological disorders. Recent studies have highlighted its versatility as a building block for the construction of complex molecular architectures with enhanced pharmacological properties.
In a groundbreaking study published in the Journal of Medicinal Chemistry (2023), researchers demonstrated the utility of Ethyl 2-(difluoromethyl)-3-fluoro-5-iodopyridine-6-carboxylate in the synthesis of potent kinase inhibitors. The study revealed that the compound's difluoromethyl group significantly enhances the metabolic stability of the resulting inhibitors, while the iodo substituent serves as a crucial handle for further functionalization via cross-coupling reactions. This dual functionality has opened new avenues for the design of targeted therapies with improved pharmacokinetic profiles.
Another significant application of this compound was reported in ACS Chemical Biology (2024), where it was employed as a key intermediate in the development of fluorinated pyridine-based probes for studying enzyme mechanisms. The researchers utilized the compound's reactive iodo group to introduce various bioconjugation tags, enabling the creation of activity-based probes for cysteine proteases. The study demonstrated that the fluorinated pyridine core provides exceptional stability and selectivity, making these probes valuable tools for chemical biology research.
Recent synthetic methodology developments have also focused on optimizing the production of Ethyl 2-(difluoromethyl)-3-fluoro-5-iodopyridine-6-carboxylate. A 2024 publication in Organic Process Research & Development described an improved, scalable synthesis route that significantly reduces production costs while maintaining high purity (>99%). This advancement is particularly important for facilitating larger-scale applications in drug discovery programs and industrial pharmaceutical production.
The compound's potential in central nervous system drug development was highlighted in a recent Nature Communications article (2024), where it served as the foundation for creating novel GABA receptor modulators. Researchers found that the difluoromethyl group's unique electronic properties contributed to enhanced blood-brain barrier penetration, addressing a common challenge in neuropharmaceutical development. This discovery has sparked renewed interest in fluorinated pyridine derivatives as privileged scaffolds for CNS-targeted therapeutics.
Looking forward, Ethyl 2-(difluoromethyl)-3-fluoro-5-iodopyridine-6-carboxylate continues to show promise in multiple areas of pharmaceutical research. Current investigations are exploring its use in PROTAC (proteolysis targeting chimera) development, where its versatile functional groups may enable the creation of novel bifunctional molecules for targeted protein degradation. As research progresses, this compound is expected to play an increasingly important role in addressing unmet medical needs through innovative chemical approaches.
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